4-[(3-Benzylureido)methyl]benzoic acid
Description
4-[(3-Benzylureido)methyl]benzoic acid is a benzoic acid derivative featuring a benzylurea group attached via a methylene (-CH2-) linker at the para position of the aromatic ring. The structure comprises a carboxylic acid group (providing acidity and hydrogen-bonding capacity) and a urea moiety (NHCONHBn), which enhances molecular interactions such as hydrogen bonding and dipole-dipole forces.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-[(benzylcarbamoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15(20)14-8-6-13(7-9-14)11-18-16(21)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)(H2,17,18,21) |
InChI Key |
ADAHGOKYLDCTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
4-(3-Benzylureido)phenylboronic Acid Pinacol Ester (CAS 874290-98-9)
- Structure : Replaces the carboxylic acid group with a boronic acid pinacol ester.
- Key Differences :
- Physical Properties : Boronic esters are typically more lipophilic than carboxylic acids, affecting solubility and bioavailability .
4-(4-Nitrobenzylideneamino) Benzoic Acid
- Structure: Features a nitrobenzylideneamino (-CH=N-C6H4NO2) substituent instead of the benzylureido group.
- Key Differences :
2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic Acid (CAS 881445-78-9)
- Structure: Contains a pyridinylmethyl amino group (-NH-CH2-C5H4N) instead of benzylureido.
- Key Differences: Hydrogen Bonding: The urea group (NHCONH) offers two hydrogen-bond donors, enhancing binding affinity in biological systems compared to the single amine. Metal Coordination: The pyridine nitrogen can coordinate to metal ions, a property absent in the target compound .
Physicochemical Properties
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